(9Z,12Z)-octadeca-9,12-dienyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleyl methane sulfonate is a chemical compound with the molecular formula C19H36O3S. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a linoleyl group attached to a methane sulfonate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleyl methane sulfonate can be synthesized through the reaction of linoleyl alcohol with methane sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of linoleyl methane sulfonate involves the use of large-scale reactors where linoleyl alcohol and methane sulfonyl chloride are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Linoleyl methane sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The methane sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Linoleyl methane sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of linoleyl methane sulfonate involves its ability to act as a biological alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophilic sites within the intracellular milieu. This reaction can lead to the modification of cellular components, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methane sulfonate esters: These compounds share the sulfonate group but differ in the alkyl chain length and structure.
Alkyl benzene sulfonates: Similar in their sulfonate functionality but have an aromatic ring instead of a linoleyl group.
Uniqueness
Linoleyl methane sulfonate is unique due to its linoleyl group, which imparts specific properties such as enhanced lipid solubility and the ability to interact with biological membranes. This makes it particularly useful in lipid-based drug delivery systems and other applications where lipid compatibility is essential .
Properties
Molecular Formula |
C19H36O3S |
---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
octadeca-9,12-dienyl methanesulfonate |
InChI |
InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3 |
InChI Key |
JJFLSSAGKSQEHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.